molecular formula C17H29NO5 B6213131 1,3-di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate CAS No. 2731009-73-5

1,3-di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate

Cat. No.: B6213131
CAS No.: 2731009-73-5
M. Wt: 327.4 g/mol
InChI Key: VQKRUGGWIZTXKG-UHFFFAOYSA-N
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Description

1,3-di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is a complex organic compound featuring a bicyclic structure with multiple functional groups. This compound is notable for its unique structural characteristics, which include tert-butyl groups, a hydroxymethyl group, and an azabicycloheptane core. These features make it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a [2+2] cycloaddition reaction to form the bicyclic core, followed by functionalization of the resulting intermediate to introduce the tert-butyl and hydroxymethyl groups . The reaction conditions often require the use of photochemistry to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1,3-di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the tert-butyl groups, often requiring the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1,3-di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is unique due to the presence of both tert-butyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. Its azabicycloheptane core also sets it apart from other bicyclic compounds, making it a valuable subject for research and application in various fields.

Properties

CAS No.

2731009-73-5

Molecular Formula

C17H29NO5

Molecular Weight

327.4 g/mol

IUPAC Name

ditert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate

InChI

InChI=1S/C17H29NO5/c1-14(2,3)22-12(20)17-7-16(8-17,11-19)9-18(10-17)13(21)23-15(4,5)6/h19H,7-11H2,1-6H3

InChI Key

VQKRUGGWIZTXKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CO

Purity

95

Origin of Product

United States

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